molecular formula C8H7NOS B14845115 5-Hydroxy-2-(methylthio)benzonitrile

5-Hydroxy-2-(methylthio)benzonitrile

Cat. No.: B14845115
M. Wt: 165.21 g/mol
InChI Key: VTHFZOSNFXYFTB-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(methylthio)benzonitrile is a benzonitrile derivative featuring a hydroxyl (-OH) group at the 5-position and a methylthio (-SCH₃) substituent at the 2-position of the aromatic ring. The hydroxyl and nitrile groups enable hydrogen bonding and participation in cyclization reactions, while the methylthio group introduces sulfur-mediated electronic effects, influencing reactivity and physical properties .

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

5-hydroxy-2-methylsulfanylbenzonitrile

InChI

InChI=1S/C8H7NOS/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4,10H,1H3

InChI Key

VTHFZOSNFXYFTB-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-(methylsulfanyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 5-hydroxy-2-iodobenzonitrile with methylthiolate in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide (NaN3)

Comparison with Similar Compounds

Key Research Findings

  • Pharmaceutical Relevance: Bromo- and iodo-substituted hydroxybenzonitriles are intermediates in antiretroviral and anticancer agents .
  • Synthetic Yields : Analogues like 5-Hydroxy-2-(2’-methoxy-4’-hydroxyphenyl)benzonitrile are synthesized via Suzuki-Miyaura coupling with moderate yields (41%), suggesting feasible routes for the target compound .
  • Stability : Methylthio groups enhance thermal stability compared to hydroxylated nitriles, as seen in their persistence during GC-MS analysis .

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